![molecular formula C8H11NO3S B13486020 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a carboxylic acid group and an isopropyl ether moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(propan-2-yloxy)ethane with thioamide under basic conditions to form the thiazole ring. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Electrophiles: Halogens (e.g., bromine, chlorine), nitro groups.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitro-substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Lacks the isopropyl ether moiety but shares the thiazole and carboxylic acid functionalities.
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains a methoxy group instead of the isopropyl ether group.
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains an ethoxy group instead of the isopropyl ether group.
Uniqueness
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the isopropyl ether moiety, which can influence its physicochemical properties, such as solubility and lipophilicity. This structural feature may also affect its biological activity and selectivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H11NO3S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
2-(propan-2-yloxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5(2)12-3-7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ODOLDRAHEFOCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1=NC(=CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


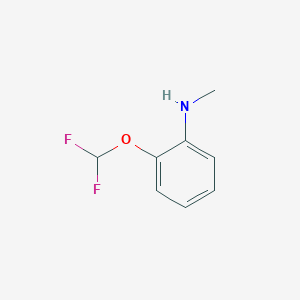
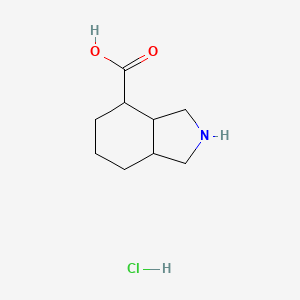
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)
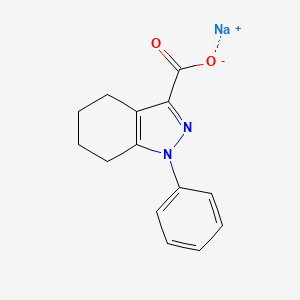
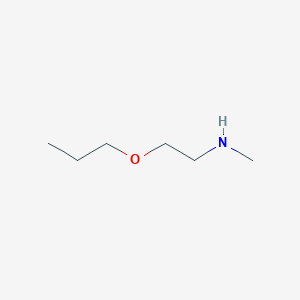
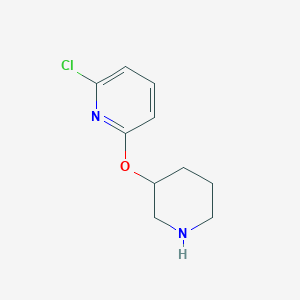
![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)
![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
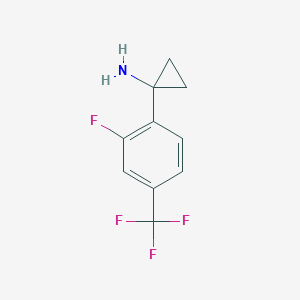
![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
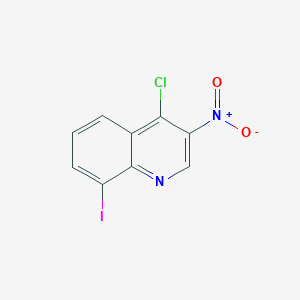

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
